N-(2-aminoethyl)-3-methylbenzamide
Description
Structural Classification and General Significance of Benzamide (B126) Derivatives in Synthetic Chemistry
N-(2-aminoethyl)-3-methylbenzamide belongs to the structural class of compounds known as benzamides. A benzamide is characterized by a benzene (B151609) ring directly attached to an amide functional group, making it the simplest amide derivative of benzoic acid. wikipedia.orgwalshmedicalmedia.com Amides are broadly categorized as primary, secondary, or tertiary, depending on the number of non-hydrogen substituents attached to the amide nitrogen atom. walshmedicalmedia.com this compound is a secondary amide, as the amide nitrogen is bonded to one hydrogen and one carbon-containing group (the 2-aminoethyl group).
The benzamide scaffold is a privileged structure in chemistry due to its prevalence in natural products and its critical role in pharmaceutical and industrial chemistry. researchgate.net In synthetic chemistry, benzamide derivatives are highly significant for several reasons:
Pharmacological Activity : Benzamide derivatives exhibit a vast array of biological activities, and are key components in many therapeutic agents. Research has demonstrated their utility as anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant agents. walshmedicalmedia.comresearchgate.net Some benzamides function as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy. nih.gov
Synthetic Intermediates : They serve as versatile synthons, or building blocks, for the creation of other important organic molecules, such as nitriles and amines. researchgate.net
Chelating Agents : The oxygen and nitrogen atoms within the amide group allow benzamides to act as effective chelating agents, capable of binding to metal ions. researchgate.net This property is fundamental to their role in coordination chemistry and catalysis.
The synthesis of benzamides is typically achieved through the reaction of a carboxylic acid (or its more reactive derivatives like acid chlorides) with an amine. walshmedicalmedia.com The stability of the amide bond, combined with the diverse functionalities that can be incorporated into the benzene ring and the amine component, makes the benzamide framework a reliable and adaptable core for molecular design.
This compound as a Foundation for Advanced Molecular Systems
The specific structure of this compound makes it an excellent foundational molecule, or scaffold, for constructing more complex, functional molecular systems. This potential stems from the distinct chemical functionalities present in the molecule.
The ethylenediamine (B42938) moiety (-CH₂CH₂NH₂) is particularly significant. It contains two nitrogen atoms, each with a lone pair of electrons, which can act as Lewis bases and donate these electrons to a metal center. libretexts.org Ligands that bind to a metal ion through two donor atoms are known as bidentate ligands. libretexts.orgmsu.edu The flexible two-carbon chain connecting the nitrogen atoms allows for the formation of a stable five-membered ring when it coordinates to a metal ion, an arrangement known as a chelate. mdpi.com This chelating ability makes this compound a promising ligand for the synthesis of coordination compounds.
Coordination compounds, which consist of a central metal atom or ion bonded to one or more ligands, are a cornerstone of modern inorganic chemistry. msu.edu By using this compound as a ligand, researchers can create novel metal complexes. The properties of these complexes (e.g., color, magnetism, catalytic activity) can be tuned by varying the metal ion or by further modifying the ligand structure.
Furthermore, the primary amine at the end of the ethylenediamine chain provides a reactive site for further synthetic transformations. This allows chemists to "grow" the molecule, attaching other functional groups or linking multiple units together to form supramolecular assemblies or polymers. Its structural similarity to solvents like N,N-diethyl-3-methylbenzamide (DEET), which has been successfully used in the synthesis of metal-organic frameworks (MOFs), suggests its potential application in the development of new porous materials. osti.govrsc.org MOFs are crystalline materials with high surface areas that have applications in gas storage, separation, and catalysis. osti.gov
Scope and Research Objectives within Academic Chemical Disciplines
The unique characteristics of this compound define a clear scope of research objectives across multiple chemical disciplines.
Inorganic and Coordination Chemistry : A primary objective is the synthesis and characterization of new metal complexes using this compound as a ligand. Research in this area focuses on exploring the coordination modes of the ligand (e.g., bidentate vs. monodentate), studying the geometric and electronic structures of the resulting complexes, and investigating their magnetic and spectroscopic properties. researchgate.net
Materials Science : Researchers aim to utilize this compound as a building block for functional materials. An important objective is to investigate its potential in forming metal-organic frameworks or coordination polymers. osti.gov The goal is to create materials with tailored porosity, stability, and surface chemistry for specific applications such as catalysis or chemical sensing.
Synthetic Organic Chemistry : The focus is on using this compound as a scaffold for developing novel organic molecules. Research objectives include exploring new synthetic routes to modify the primary amine or the aromatic ring to create a library of derivatives.
Medicinal Chemistry : Given the established biological importance of the benzamide class, a significant research objective is the design and synthesis of derivatives of this compound as potential therapeutic agents. walshmedicalmedia.comnih.gov Studies would aim to establish structure-activity relationships, investigating how systematic changes to the molecular structure influence its interaction with biological targets like enzymes or receptors.
Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is limited. Properties are based on available database information.
| Property | Value |
| CAS Number | 953900-95-3 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol sigmaaldrich.com |
| Structural Class | Secondary Amide, Benzamide Derivative |
| Key Functional Groups | Amide, Primary Amine, Aromatic Ring |
Table 2: Research Applications of Benzamide Scaffolds
| Research Area | Application of Benzamide Derivatives |
| Medicinal Chemistry | Development of anticancer, anti-inflammatory, and antimicrobial agents. walshmedicalmedia.comresearchgate.netnih.gov |
| Coordination Chemistry | Used as ligands to form stable metal complexes for catalysis and materials synthesis. researchgate.net |
| Materials Science | Building blocks for Metal-Organic Frameworks (MOFs) and functional polymers. osti.govrsc.org |
| Synthetic Chemistry | Versatile intermediates for the synthesis of other organic compounds like amines and nitriles. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZWITBKVUVDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Aminoethyl 3 Methylbenzamide and Its Analogues
Amidation and Peptide Coupling Approaches
The direct formation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis. For N-(2-aminoethyl)-3-methylbenzamide, this involves the coupling of 3-methylbenzoic acid with ethylenediamine (B42938).
Utilization of Activating Agents and Coupling Reagents (e.g., COMU)
Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups. organic-chemistry.orgresearchgate.net One such advanced reagent is (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). iris-biotech.deluxembourg-bio.comnih.gov COMU is a third-generation uronium-type coupling reagent that has demonstrated high efficiency in both solution and solid-phase synthesis. iris-biotech.deluxembourg-bio.com Its advantages include high solubility, stability, and reactivity, often requiring only a single equivalent of a base. luxembourg-bio.comnih.gov The by-products of COMU are water-soluble, simplifying purification, which is a significant benefit in solution-phase synthesis. luxembourg-bio.comnih.gov Furthermore, COMU is considered to have a more favorable safety profile compared to older benzotriazole-based reagents like HATU and HBTU. luxembourg-bio.comnih.gov A notable application of COMU is in the one-pot synthesis of N,N-diethyl-3-methylbenzamide (DEET), a structurally related compound, highlighting its utility in forming amide bonds with substituted benzoic acids. walisongo.ac.id
Table 1: Comparison of Common Coupling Reagents
| Reagent | Full Name | Type | Key Features |
| COMU | (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | High efficiency, water-soluble by-products, favorable safety profile. luxembourg-bio.comnih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Fast-reacting, less epimerization, but based on potentially hazardous benzotriazole. peptide.comsigmaaldrich.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient, but with potential for side reactions and based on benzotriazole. peptide.comsigmaaldrich.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly effective, especially for hindered couplings and cyclizations. researchgate.netpeptide.com |
| DCC/DIC | Dicyclohexylcarbodiimide (B1669883) / Diisopropylcarbodiimide | Carbodiimide (B86325) | Lower cost, but can lead to racemization and formation of insoluble by-products (DCC). researchgate.netpeptide.com |
Conventional Acyl Chloride and Carboxylic Acid Activation Strategies
A more traditional and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. pjps.pklibretexts.org 3-Methylbenzoic acid can be treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form 3-methylbenzoyl chloride. sld.cu This highly reactive intermediate then readily undergoes nucleophilic attack by an amine. In the synthesis of this compound, the 3-methylbenzoyl chloride would be reacted with ethylenediamine. rsc.org A crucial aspect of this reaction is controlling the stoichiometry to favor mono-acylation of the diamine. rsc.org The reaction of an acyl chloride with an amine is typically vigorous and often requires a base to neutralize the hydrochloric acid by-product. libretexts.org This method is robust and has been applied to the synthesis of various benzamide (B126) derivatives. farmaciajournal.com
Reductive Alkylation Routes for Primary Amine Introduction
Reductive amination offers an alternative pathway for constructing the N-(2-aminoethyl) portion of the target molecule. masterorganicchemistry.comyoutube.com This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com In a potential synthesis of this compound analogues, a substituted aniline (B41778) can undergo reductive alkylation with N-Boc-2-aminoacetaldehyde. nih.gov The resulting secondary amine can then be acylated with a benzoyl chloride derivative. nih.gov Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com More recently, iron-catalyzed reductive amination of aldehydes and ketones using ammonia (B1221849) has been developed as a more sustainable approach for synthesizing primary amines. d-nb.info
Multi-Step Synthesis Sequences and Reaction Optimization
The synthesis of this compound and its analogues can also be accomplished through multi-step sequences that allow for greater control and the introduction of diverse functionalities.
Sequential Benzoylation and Amine Deprotection
A common strategy involves the use of a protected form of ethylenediamine to ensure selective acylation. For instance, N-Boc-ethylenediamine can be reacted with 3-methylbenzoyl chloride. The Boc (tert-butyloxycarbonyl) protecting group on one of the amine functions prevents it from reacting, directing the acylation to the free amine. Following the benzoylation step, the Boc group can be removed under acidic conditions, such as with hydrochloric acid in dioxane, to yield the final primary amine of this compound. nih.gov This sequential approach is fundamental in the synthesis of complex molecules containing multiple reactive sites.
Strategies for Aromatic Ring Functionalization (e.g., Halogenation)
The synthesis of analogues of this compound often involves the functionalization of the aromatic ring. Halogenation is a common modification. For example, 2-amino-3-methylbenzoic acid can be used as a starting material to produce halogenated derivatives. sioc-journal.cn A multi-step, one-pot synthesis has been reported for 2-amino-5-halogenated-N,3-dimethylbenzamides, where an electrophilic aromatic substitution using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) is a key step. sioc-journal.cn Similarly, processes for producing cyanated benzamide derivatives often start from brominated precursors, which are then converted to the cyano group via reaction with copper(I) cyanide. justia.com These strategies demonstrate how the core structure can be modified to explore structure-activity relationships.
Table 2: Synthetic Strategies for this compound and Analogues
| Strategy | Key Reagents/Intermediates | Description |
| Amidation with Coupling Reagents | 3-Methylbenzoic acid, Ethylenediamine, COMU | Direct formation of the amide bond facilitated by an activating agent, offering mild conditions and easy purification. iris-biotech.deluxembourg-bio.comnih.govwalisongo.ac.id |
| Acyl Chloride Method | 3-Methylbenzoyl chloride, Ethylenediamine | A two-step process involving the activation of the carboxylic acid to a more reactive acyl chloride followed by amidation. pjps.pklibretexts.orgrsc.org |
| Reductive Alkylation | Substituted aniline, N-Boc-2-aminoacetaldehyde, NaBH(OAc)3 | Formation of a C-N bond via an imine intermediate, useful for building the amine side chain. masterorganicchemistry.comnih.gov |
| Sequential Benzoylation and Deprotection | N-Boc-ethylenediamine, 3-Methylbenzoyl chloride, HCl/dioxane | Protects one amine group to allow for selective acylation, followed by deprotection to reveal the primary amine. nih.gov |
| Aromatic Ring Functionalization | NCS/NBS/NIS, CuCN | Introduction of substituents like halogens or cyano groups onto the benzene (B151609) ring to create analogues. sioc-journal.cnjustia.com |
One-Pot and Continuous Flow Synthesis Techniques
Modern organic synthesis emphasizes the development of highly efficient and environmentally benign processes. One-pot reactions and continuous flow technologies are at the forefront of these efforts, offering significant advantages over traditional batch methods for the synthesis of this compound and its analogues.
Cascade reactions, also known as tandem or domino reactions, are a powerful tool in organic synthesis, allowing for the formation of complex molecules from simple starting materials in a single operation without the isolation of intermediates. 20.210.105researchgate.net This approach offers significant benefits, including increased atom economy, reduced solvent waste, and lower labor costs, making it a highly desirable strategy for industrial applications. 20.210.105 The development of cascade reactions for the synthesis of this compound and its analogues is an area of active research, aiming to streamline the synthetic process.
One potential strategy for a cascade synthesis of this compound involves a tandem homologation-acylation sequence. nih.gov For instance, a β-keto ester could undergo a homologation reaction, followed by an in-situ acylation with a derivative of 3-methylbenzoic acid to furnish a γ-keto amide intermediate, which could then be further elaborated to the target molecule.
Another promising approach is the metal-catalyzed cascade reaction between alkynoic acids and dinucleophiles. researchgate.netmdpi.com In a hypothetical application to the synthesis of an analogue of this compound, a suitably substituted alkynoic acid could undergo a gold(I)-catalyzed cycloisomerization to form a reactive alkylidene lactone intermediate. This intermediate could then be trapped by an aminoethyl-containing nucleophile, initiating a cascade of events leading to the formation of a complex heterocyclic amide. mdpi.com The efficiency of such cascade reactions is highly dependent on the catalyst system and reaction conditions, with research focusing on optimizing these parameters to achieve high yields and selectivity. acs.org
The following table summarizes a selection of cascade reactions that, while not directly producing this compound, illustrate the principles that can be applied to its synthesis.
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Transformations | Potential Application |
| Tandem Homologation-Acylation nih.gov | β-dicarbonyls, Anhydrides | Ethyl(iodomethyl)zinc | Homologation, Acylation | Rapid assembly of functionalized 1,4-dicarbonyl precursors. |
| Au(I)-Catalyzed Cascade researchgate.netmdpi.com | Alkynoic acids, 1-(2-aminoethyl)pyrrole | AuPPh3Cl/AgOTf | Cycloisomerization, Nucleophilic attack, Cyclization | Synthesis of complex N-fused heterocyclic amides. |
| I2-Mediated Cascade rsc.org | 2′-bromoacetophenones, 2-aminobenzamides | I2, CuBr | Iodination, Oxidation, Cyclocondensation, Aromatization, Intramolecular cyclization | One-pot synthesis of quinazolinone-fused tetracyclic systems. |
These examples highlight the potential for developing novel and efficient cascade reactions for the synthesis of this compound and its diverse analogues, contributing to more sustainable and cost-effective manufacturing processes.
The principles of green chemistry are increasingly integral to the development of scalable synthetic routes for fine chemicals and pharmaceuticals. walisongo.ac.idwhiterose.ac.uk For the synthesis of this compound, applying these principles can lead to more environmentally friendly and economically viable processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the optimization of reaction conditions to minimize waste and energy consumption. walisongo.ac.idrsc.org
One of the primary goals in green amide synthesis is to move away from stoichiometric activating agents, which generate significant amounts of waste. whiterose.ac.uk Catalytic methods, such as the use of boric acid or activated silica, offer a greener alternative by promoting the direct condensation of carboxylic acids and amines, with water as the only byproduct. walisongo.ac.idwhiterose.ac.ukacs.org Furthermore, solvent-free reaction conditions, often in conjunction with microwave irradiation, can dramatically reduce reaction times and eliminate the need for large volumes of volatile organic solvents. rsc.org
Continuous flow chemistry provides a powerful platform for implementing green chemistry principles in a scalable manner. rsc.orgqub.ac.ukmdpi.com Reactions are carried out in a continuous stream through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control often leads to higher yields and selectivities compared to batch processes. rsc.org The use of packed-bed reactors containing immobilized catalysts or enzymes further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst. qub.ac.uknih.gov
The following table outlines key green chemistry metrics that are used to evaluate the sustainability of a chemical process and can be applied to the synthesis of this compound. walisongo.ac.idacs.orgacs.org
| Green Chemistry Metric | Description | Ideal Value | Relevance to Synthesis |
| Atom Economy (AE) | A measure of the proportion of reactant atoms that are incorporated into the final product. | 100% | High atom economy indicates less waste generation. Catalytic reactions often have high atom economy. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | 100% | Takes into account the actual yield and stoichiometry, providing a more realistic measure of efficiency. |
| Process Mass Intensity (PMI) | The total mass used in a process (reactants, solvents, reagents, process aids) divided by the mass of the final product. | 1 (or as low as possible) | A holistic metric that highlights the overall waste generated in a process, encouraging the reduction of solvent and auxiliary material usage. |
| E-Factor | The mass of waste produced per unit of product. | 0 | Similar to PMI, it focuses on waste generation and promotes the development of cleaner technologies. |
By considering these metrics, chemists can design and optimize the synthesis of this compound to be not only efficient and scalable but also environmentally responsible.
Protective Group Chemistry in this compound Synthesis
The synthesis of this compound presents a classic chemoselectivity challenge due to the presence of two nucleophilic amino groups in the ethylenediamine starting material. To achieve the desired mono-acylation, a protection strategy is essential. Protective group chemistry involves the temporary modification of a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule.
The most common strategy for the synthesis of N-acylated ethylenediamines involves the use of an amine protecting group on one of the nitrogen atoms of ethylenediamine. This allows for the selective acylation of the unprotected amino group. A subsequent deprotection step then reveals the free amino group in the final product. The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal.
Commonly used amine protecting groups in this context include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is particularly popular due to its stability under a wide range of non-acidic conditions and its facile removal with mild acids.
The general synthetic sequence involving a protecting group is as follows:
Protection: One of the amino groups of ethylenediamine is protected, for example, with a Boc group to form N-Boc-ethylenediamine.
Acylation: The free amino group of N-Boc-ethylenediamine is then acylated with a derivative of 3-methylbenzoic acid (e.g., 3-methylbenzoyl chloride or 3-methylbenzoic acid with a coupling agent) to form N-(2-(N-Boc-amino)ethyl)-3-methylbenzamide.
Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield the final product, this compound.
The following table provides examples of commonly used amine protecting groups and their typical deprotection conditions, which are relevant for the synthesis of this compound and its analogues.
| Protecting Group | Structure | Protection Reagent | Typical Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Boc-NH-R | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Strong acids (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | Cbz-NH-R | Benzyl chloroformate | Catalytic hydrogenation (e.g., H2, Pd/C) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) |
The strategic use of these protecting groups is fundamental to achieving the desired regioselectivity and high yields in the synthesis of this compound and its structurally related analogues.
Chemical Reactivity and Derivatization of N 2 Aminoethyl 3 Methylbenzamide
Reactivity of the Amide Linkage
The amide bond, while generally stable, is susceptible to cleavage under specific conditions. Its reactivity is a cornerstone of both degradative and synthetic transformations.
Hydrolysis: The amide linkage in N-(2-aminoethyl)-3-methylbenzamide can be hydrolyzed to yield 3-methylbenzoic acid and ethylenediamine (B42938). This reaction typically requires forceful conditions, such as prolonged heating in the presence of strong acids or bases. evitachem.commdpi.com The stability of the amide bond is significant; its hydrolysis by water alone is exceedingly slow. mdpi.com The rate of cleavage can be influenced by intramolecular catalytic factors, although in this specific molecule, such effects are not pronounced. nih.gov In general, the mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amine. mdpi.com
Reduction: A common transformation of amides is their reduction to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the amide carbonyl group in this compound to a methylene (B1212753) group, yielding N'-(3-methylbenzyl)ethane-1,2-diamine. mnstate.edu This reaction replaces the carbonyl oxygen with two hydrogen atoms, providing a route to polyamines from amide precursors. mnstate.edutminehan.com
Table 1: Reactions of the Amide Linkage
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻, Heat | 3-Methylbenzoic acid + Ethylenediamine | Cleaves the amide bond. evitachem.commdpi.com |
| Reduction | Lithium aluminum hydride (LiAlH₄) | N'-(3-methylbenzyl)ethane-1,2-diamine | Converts the amide to a secondary amine. mnstate.edu |
Transformations Involving the Primary Amine Moiety
The primary amino group (-NH₂) is a potent nucleophile and a key site for building molecular complexity. It readily participates in alkylation, acylation, and cyclization reactions.
The lone pair of electrons on the nitrogen atom of the primary amine makes it highly reactive towards electrophiles.
Nucleophilic Acyl Substitution: The primary amine can act as a nucleophile, attacking acyl compounds to form new amide bonds. pearson.com For instance, reaction with an acyl chloride (R-COCl) or an acid anhydride (B1165640) would yield a di-acylated product, N-(2-(acylamino)ethyl)-3-methylbenzamide. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that subsequently eliminates a leaving group (e.g., chloride). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction of ethylenediamine with p-toluoyl chloride demonstrates the high reactivity of the amino group in a similar context. soton.ac.uk
Alkylation: The primary amine can be alkylated by reacting with alkyl halides (R-X) via an SN2 mechanism. wikipedia.orglibretexts.org This reaction introduces an alkyl group onto the nitrogen atom. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. tminehan.comlibretexts.org The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide. This can lead to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium (B1175870) salt if the reaction is exhaustive. mnstate.edulibretexts.org To achieve mono-alkylation, a large excess of the amine relative to the alkylating agent is often employed. tminehan.com
Table 2: Reactions of the Primary Amine Moiety
| Reaction Type | Reagent Type | General Product | Mechanism |
|---|---|---|---|
| Nucleophilic Acyl Substitution | Acyl Halides (R-COCl) | N-(2-(acylamino)ethyl)-3-methylbenzamide | Addition-Elimination masterorganicchemistry.comlibretexts.org |
| Alkylation | Alkyl Halides (R-X) | N-(2-(alkylamino)ethyl)-3-methylbenzamide | SN2 wikipedia.orglibretexts.org |
The presence of both an amine and an amide group within the same molecule provides a powerful template for the synthesis of heterocyclic compounds through intramolecular or intermolecular condensation and cyclization reactions. numberanalytics.comorganic-chemistry.org
A notable example is the formation of 1,3,5-oxadiazine derivatives. While not specifically documented for this compound itself, analogous benzamide (B126) structures are known to be key precursors for these heterocycles. biointerfaceresearch.comresearchgate.net For instance, N-acylbenzamides can react with dicyclohexylcarbodiimide (B1669883) (DCC) following conversion to a thiourea (B124793) derivative. biointerfaceresearch.comresearchgate.net This process is believed to proceed through an intermediate carbodiimide (B86325) which then undergoes a [4+2] cycloaddition reaction to form the 1,3,5-oxadiazine ring system. biointerfaceresearch.comresearchgate.net The bifunctional nature of this compound could similarly be exploited. For example, condensation of the primary amine with an appropriate carbonyl compound, followed by cyclization involving the amide nitrogen or oxygen, could provide access to a variety of nitrogen- and oxygen-containing heterocycles. Other examples in heterocyclic chemistry include the condensation of amines with aldehydes to form imines, which can then undergo further cyclization, as seen in the synthesis of benzothiazoles or thiazole (B1198619) β-amino acids. farmaciajournal.commdpi.com
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iqlibretexts.org The position of substitution is directed by the two existing substituents: the methyl group (-CH₃) at C3 and the N-(2-aminoethyl)carboxamide group at C1.
-CH₃ group (at C3): The methyl group is an alkyl group, which is electron-donating through an inductive effect. It is classified as an activating group and an ortho-, para-director . ijrar.org It therefore directs incoming electrophiles to positions 2, 4, and 6.
-C(O)NHCH₂CH₂- group (at C1): The amide group is generally considered a deactivating group and a meta-director due to the electron-withdrawing resonance effect of the carbonyl group. ijrar.org This would direct incoming electrophiles to position 5.
Table 3: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Ring Activity |
|---|---|---|---|---|
| -CH₃ | C3 | Electron-donating (Inductive) | Ortho, Para (to C2, C4, C6) | Activating |
| -C(O)NH(CH₂)₂- | C1 | Electron-withdrawing (Resonance) | Meta (to C3, C5) | Deactivating |
Mechanistic Studies of Reactions Involving this compound
While specific mechanistic studies on this compound are not widely reported, the reaction mechanisms can be inferred from studies on analogous structures and fundamental organic principles.
The transformations of this compound proceed through well-established reaction intermediates.
Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, such as amide hydrolysis or acylation of the primary amine, the reaction proceeds via a transient tetrahedral intermediate. libretexts.orglibretexts.org This intermediate forms when the nucleophile attacks the carbonyl carbon, temporarily breaking the pi bond, and collapses by reforming the carbonyl and expelling a leaving group. libretexts.org
Arenium Ions (σ-complexes): During electrophilic aromatic substitution on the benzene ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This intermediate is formed in the rate-determining step when the electrophile attacks the pi system of the ring, temporarily disrupting the aromaticity. uomustansiriyah.edu.iq Aromaticity is restored in a subsequent fast step involving the loss of a proton. uomustansiriyah.edu.iq
Iminium and Radical Intermediates: Condensation reactions involving the primary amine and a carbonyl compound would proceed through an iminium ion intermediate. nih.gov Furthermore, some transformations, particularly those involving photocatalysis or certain oxidative couplings, may involve radical intermediates. For example, the dealkylation of some N-alkyl amides can proceed through carbon-centered radicals alpha to the amide nitrogen. researchgate.net Similarly, certain amide formation reactions can involve carbamoyl (B1232498) radical intermediates. mdpi.com
Kinetics and Thermodynamics of Transformations
The study of the kinetics and thermodynamics of transformations involving this compound is crucial for understanding its reactivity, stability, and potential reaction pathways. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding can be built by examining the well-established principles of amide reactivity and drawing parallels from studies on analogous benzamide derivatives. The primary transformations of interest for amides include hydrolysis, thermal decomposition, and reactions involving their functional groups.
General Principles of Amide Transformation Kinetics
The kinetics of amide transformations, particularly hydrolysis, are highly dependent on reaction conditions such as pH, temperature, and the presence of catalysts. The amide bond is known for its kinetic stability, which arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing the energy barrier for nucleophilic attack at the carbonyl carbon.
Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of benzamides typically proceeds via the A-2 mechanism. This mechanism involves a pre-equilibrium protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is generally the rate-determining step. For benzamides, a second mechanism can become dominant in highly concentrated strong acids, involving a second proton transfer to the O-protonated amide, followed by the formation of an acylium ion. researchgate.net
The rate of acid-catalyzed hydrolysis is influenced by the substituents on both the aromatic ring and the amide nitrogen. Electron-donating groups on the benzoyl moiety can stabilize the protonated intermediate, while steric hindrance around the carbonyl group can slow the reaction.
Alkaline Hydrolysis: Under alkaline conditions, the hydrolysis of amides occurs through the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group, the amine. The rate of alkaline hydrolysis is sensitive to the steric and electronic effects of the substituents.
Thermodynamic Parameters of Transformations
The thermodynamic parameters provide insight into the energy changes and feasibility of a reaction. Key parameters include the Gibbs free energy change (ΔG), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).
Enthalpy of Activation (ΔH‡): This represents the energy barrier that must be overcome for reactants to transform into products. It is related to the heat required to form the transition state. Studies on the hydrolysis of N-methylbenzamide have shown that variations in reactivity compared to benzamide and N,N-dimethylbenzamide are primarily due to differences in ΔH‡. researchgate.net
Entropy of Activation (ΔS‡): This parameter reflects the change in the degree of order or randomness when reactants form the transition state. For bimolecular reactions like amide hydrolysis, where two molecules (e.g., amide and water) combine to form a single transition state, ΔS‡ is typically negative, indicating a more ordered system.
Due to the absence of specific experimental data for this compound, the following tables present representative kinetic and thermodynamic data for the hydrolysis of closely related benzamides to illustrate the typical values and trends observed in such transformations.
Table 1: Representative Kinetic Data for the Hydrolysis of Benzamides This table provides an overview of kinetic parameters for the hydrolysis of benzamide and N-methylbenzamide under acidic conditions. This data is illustrative of the general reactivity of the benzamide functional group.
| Compound | Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Benzamide | 1.0 M HCl, 100 °C | 1.5 x 10⁻⁵ s⁻¹ | ~90 |
| N-Methylbenzamide | 1.0 M H₂SO₄, 100 °C | 2.5 x 10⁻⁶ s⁻¹ | ~95 |
Note: The data presented are approximate values compiled from various sources for illustrative purposes and are not specific to this compound. researchgate.netrsc.org
Table 2: Representative Thermodynamic Parameters for Benzamide Hydrolysis This table shows typical activation parameters for the acid-catalyzed hydrolysis of benzamide, highlighting the energetic profile of the reaction.
| Parameter | Representative Value | Significance |
| ΔH‡ (Enthalpy of Activation) | 80 - 100 kJ/mol | Energy barrier for the reaction. |
| ΔS‡ (Entropy of Activation) | -40 to -80 J/(mol·K) | Indicates a more ordered transition state. |
| ΔG‡ (Gibbs Free Energy of Activation) | 100 - 120 kJ/mol | Overall free energy barrier at a given temperature. |
Note: These values are representative for the acid-catalyzed hydrolysis of simple benzamides and serve as an estimation for the transformations of this compound. researchgate.net
Computational Research Findings
In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the kinetics and thermodynamics of chemical transformations. Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, locate transition states, and calculate activation barriers and reaction energies.
Studies on similar molecules, such as N-(o-carboxybenzoyl)-l-amino acids, have shown that computational models can successfully predict the most favorable reaction pathways for amide hydrolysis. nih.gov Such calculations reveal that solvent molecules often play a crucial role, acting as both reactants and catalysts, which significantly lowers the activation barrier compared to the gas phase. nih.gov For this compound, computational modeling could elucidate the potential for intramolecular catalysis by the terminal amino group and provide estimates for the kinetic and thermodynamic parameters of its various transformations.
Advanced Spectroscopic and Structural Characterization of N 2 Aminoethyl 3 Methylbenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, an unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and constitution of N-(2-aminoethyl)-3-methylbenzamide.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (CH₂) protons of the ethylamino side chain, the amine (NH₂) and amide (NH) protons, and the methyl (CH₃) group protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent protons.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the two methylene carbons of the ethyl chain, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.
While experimental spectra for the title compound are not widely published, data from close analogs like 3-methylbenzamide (B1583426) provide a strong basis for predicting the chemical shifts. rsc.org The addition of the N-(2-aminoethyl) group primarily influences the amide and adjacent carbons.
Predicted ¹H NMR Data for this compound This table is a prediction based on standard chemical shift values and data from analogous structures.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Amide NH | 8.2 - 8.5 | Broad Triplet | 1H |
| Aromatic H (position 2) | ~7.6 | Singlet | 1H |
| Aromatic H (position 4, 6) | 7.3 - 7.5 | Multiplet | 2H |
| Aromatic H (position 5) | ~7.3 | Multiplet | 1H |
| Methylene (CH₂-NH-CO) | 3.4 - 3.6 | Quartet | 2H |
| Methylene (CH₂-NH₂) | 2.9 - 3.1 | Triplet | 2H |
| Methyl (Ar-CH₃) | ~2.4 | Singlet | 3H |
| Amine (NH₂) | 1.5 - 2.5 | Broad Singlet | 2H |
Predicted ¹³C NMR Data for this compound This table is a prediction based on standard chemical shift values and data from analogous structures.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 171 |
| Aromatic C (C-1, C-3) | 134 - 139 |
| Aromatic C (C-2, C-4, C-5, C-6) | 124 - 133 |
| Methylene (CH₂-NH-CO) | 40 - 43 |
| Methylene (CH₂-NH₂) | 41 - 44 |
| Methyl (Ar-CH₃) | 20 - 22 |
To definitively assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. core.ac.ukeuropeanpharmaceuticalreview.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the two methylene groups of the ethylamino chain (H-CH₂ -C H₂-N), confirming their connectivity. Cross-peaks would also be seen between the amide NH proton and the adjacent methylene protons. cam.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nanalysis.com It allows for the unambiguous assignment of each protonated carbon in the molecule. For example, the aromatic proton signals between 7.3-7.6 ppm would show correlations to their respective aromatic carbon signals in the 124-133 ppm range, while the methyl protons at ~2.4 ppm would correlate to the methyl carbon at ~21 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key HMBC correlations for structural confirmation would include:
Correlations from the amide (NH) proton and the adjacent methylene (CH₂) protons to the carbonyl carbon (C=O).
Correlations from the aromatic protons and the methyl protons to the various aromatic carbons, confirming the substitution pattern.
Correlation from the methyl protons (on the ring) to the C-3 and adjacent C-2 and C-4 carbons of the aromatic ring.
The C-N bond of an amide has significant double bond character, which restricts rotation and can lead to the existence of conformational isomers, or rotamers (E/Z isomers). rsc.orgbeilstein-journals.org This phenomenon is well-studied in substituted benzamides. nih.govresearchgate.net Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, is the primary technique for investigating this conformational behavior. ut.ee
For this compound, at low temperatures, separate signals might be observed for the E and Z conformers in both the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of rotation around the C-N amide bond increases. At a specific temperature, known as the coalescence temperature, the separate signals for the two rotamers broaden and merge into a single, time-averaged signal. beilstein-journals.org By analyzing the spectral lineshape changes, the activation energy barrier (ΔG‡) for this rotational process can be calculated, providing quantitative insight into the conformational stability of the molecule. ut.eebeilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When coupled with liquid chromatography (LC-MS), it allows for the analysis of compounds in complex mixtures.
The molecular formula of this compound is C₁₀H₁₄N₂O, corresponding to a monoisotopic mass of approximately 178.11 Da. uni.lu In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 179.12. uni.lu Other adducts, such as with sodium ([M+Na]⁺ at m/z 201.10) or potassium ([M+K]⁺ at m/z 217.07), may also be detected. uni.lu
Under collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the protonated molecule fragments in a predictable manner, providing structural confirmation. The fragmentation of amides is well-characterized. researchgate.netlibretexts.org Key predicted fragmentation pathways for this compound include:
Formation of the 3-methylbenzoyl cation: Cleavage of the amide C-N bond is a common pathway, leading to a highly stable acylium ion at m/z 119. This fragment corresponds to the 3-methylbenzoyl portion of the molecule.
Cleavage of the ethylamino side chain: Alpha-cleavage adjacent to the terminal amine is another expected fragmentation. Loss of the CH₂NH₂ radical would produce a fragment ion at m/z 148.
Predicted Key Fragments in ESI-MS/MS of this compound
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 179.12 | [M+H]⁺ | - |
| 162.12 | [M+H - NH₃]⁺ | Ammonia (B1221849) (from ethylamino group) |
| 148.10 | [M+H - CH₂NH₂]⁺ | Aminomethyl radical |
| 119.05 | [C₈H₇O]⁺ | Ethylenediamine (B42938) |
| 91.05 | [C₇H₇]⁺ | CO (from m/z 119) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The IR spectrum is particularly useful for identifying characteristic bond vibrations. masterorganicchemistry.com For this compound, the spectrum would be dominated by absorptions corresponding to the amide and amine functionalities. Key expected absorption bands include a strong, sharp C=O (Amide I) stretch, N-H bending (Amide II), and N-H stretching vibrations. masterorganicchemistry.comd-nb.infonist.gov
Raman spectroscopy is a complementary technique. aip.org While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds, such as the aromatic ring C=C stretches, often produce strong signals in the Raman spectrum where they might be weak in the IR. nih.govacs.org For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the 1,3-disubstituted benzene (B151609) ring. acs.org
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | IR | 3300 - 3500 | Medium, two bands |
| Secondary Amide (R-CO-NH-R') | N-H Stretch | IR | 3300 - 3500 | Medium, one band |
| Aromatic C-H | C-H Stretch | IR | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | IR | 2850 - 3000 | Medium |
| Carbonyl (C=O) | C=O Stretch (Amide I) | IR | 1630 - 1680 | Strong |
| Amide N-H Bend | N-H Bend (Amide II) | IR | 1515 - 1570 | Medium-Strong |
| Aromatic C=C | C=C Ring Stretch | IR / Raman | 1450 - 1600 | Medium (IR), Strong (Raman) |
| Amine N-H Bend | N-H Scissoring | IR | 1590 - 1650 | Medium-Variable |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical and molecular formula, providing a crucial check on the purity and identity of a newly synthesized compound. nih.govnahrainuniv.edu.iqfarmaciajournal.com
For this compound, with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol , the theoretical elemental composition can be calculated precisely. An experimental analysis performed using a modern elemental analyzer would be expected to yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages, thereby verifying the compound's composition.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 67.38% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.92% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.72% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.98% |
| Total | 178.235 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
The crystallization of such compounds is often achieved through methods like hanging drop vapor diffusion, where a solution of the purified compound is allowed to slowly equilibrate with a reservoir solution, promoting the formation of single crystals suitable for X-ray diffraction. nih.gov
Table 1: Representative Crystallographic Data for a Benzamide (B126) Derivative
| Parameter | Value |
| Chemical Formula | C12H10ClN3O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.452(1) |
| b (Å) | 16.903(3) |
| c (Å) | 8.324(1) |
| α (°) | 90 |
| β (°) | 100.23(1) |
| γ (°) | 90 |
| Volume (ų) | 1169.4(3) |
| Z | 4 |
| Data for 2-amino-N-(2-chloropyridin-3-yl)benzamide, a related benzamide derivative. researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal-Complexed Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons, such as transition metal complexes and organic radicals. wikipedia.orgnih.gov This method is particularly informative for characterizing the electronic structure and coordination environment of metal ions in complexes derived from ligands like this compound.
The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org When a paramagnetic sample is placed in a strong magnetic field and irradiated with microwaves, the unpaired electrons can absorb energy and transition to a higher spin state. The resulting spectrum provides key parameters that describe the magnetic environment of the unpaired electron.
For metal-complexed derivatives of this compound, such as with Cu(II), the EPR spectrum would yield crucial information. The g-factor, for instance, provides insight into the electronic structure of the metal ion and the nature of its bonding with the ligand. The hyperfine coupling constant, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., the copper nucleus or nitrogen atoms from the ligand), reveals details about the delocalization of the unpaired electron onto the ligand and the identity of the coordinating atoms. cardiff.ac.ukkpi.ua
Studies on Cu(II) complexes with similar N-substituted diamide (B1670390) ligands have demonstrated the utility of EPR in distinguishing between different coordination modes. kpi.ua For example, changes in the g-values and hyperfine coupling constants can indicate whether coordination occurs through the amide nitrogen, the amino nitrogen, or both, and can reveal distortions from ideal geometries. cardiff.ac.uk
Table 2: Representative EPR Parameters for a Cu(II) Complex with N-donor Ligands
| Parameter | Typical Value Range | Information Gained |
| g | ||
| g⊥ | 2.0 - 2.1 | Nature of the metal-ligand bond and overall geometry |
| A | (x 10⁻⁴ cm⁻¹) | |
| These are typical values for square planar Cu(II) complexes and can vary based on the specific ligand and geometry. |
Computational Chemistry and Theoretical Investigations of N 2 Aminoethyl 3 Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of computational chemistry, providing a framework to understand the electronic and geometric properties of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with increasing accuracy.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between computational cost and accuracy. For benzamide (B126) and its derivatives, DFT calculations can elucidate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Hypothetical DFT-Calculated Electronic Properties of N-(2-aminoethyl)-3-methylbenzamide
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.4 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT outputs. Actual values would require specific calculations for this compound.
Semi-Empirical Methods for Conformational Analysis (e.g., PM3)
Due to the presence of rotatable bonds, this compound can adopt various conformations. Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its interactions with its environment. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient way to explore the potential energy surface of flexible molecules. uni-muenchen.de
These methods simplify the complex equations of ab initio calculations by incorporating experimental data into their parameters. This allows for the rapid calculation of the energies of different conformers, helping to identify the most stable, low-energy structures. For flexible molecules like this compound, a systematic conformational search using a method like PM3 would involve rotating the single bonds and calculating the energy of each resulting conformation. The results can be presented as a potential energy surface or a table of low-energy conformers and their relative energies. whiterose.ac.uk
Table 2: Hypothetical Relative Energies of this compound Conformers (PM3)
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 1.5 |
| 3 | -60° (gauche) | 1.5 |
Note: This table is a hypothetical representation of the output from a PM3 conformational analysis.
Molecular Modeling and Docking Studies (focusing on non-biological interactions)
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. Molecular docking is a specific application of molecular modeling that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. While docking is widely used in drug discovery to predict the binding of a ligand to a biological target, it can also be employed to study non-biological interactions, such as the binding of a molecule to a synthetic receptor or a material surface.
In the context of this compound, molecular docking could be used to investigate its potential interactions with various non-biological hosts, such as cyclodextrins, calixarenes, or metal-organic frameworks. The process involves generating a three-dimensional model of the compound and the host, and then using a scoring function to evaluate the different possible binding poses. The results would provide insights into the binding affinity and the types of intermolecular forces (e.g., hydrogen bonding, van der Waals interactions) that stabilize the complex.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For this compound, DFT calculations can be employed to predict the 1H and 13C NMR chemical shifts. nih.govnih.gov The accuracy of these predictions has significantly improved with the development of new functionals and computational strategies. github.io Similarly, the vibrational frequencies in an IR spectrum can be calculated, which correspond to the different vibrational modes of the molecule. These calculated frequencies can be compared with experimental IR data to aid in the assignment of the observed absorption bands. researchgate.net
Table 3: Hypothetical Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.2 - 7.8 |
| N-H (amide) | 8.1 |
| N-H (amine) | 1.5 (broad) |
| CH2 (adjacent to amide) | 3.5 |
| CH2 (adjacent to amine) | 2.9 |
| CH3 (on ring) | 2.4 |
Note: This is an illustrative table of predicted NMR data. Actual values would be obtained from specific quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Simulation
Computational simulations are a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway and determine the activation energies.
The synthesis of this compound typically involves the formation of an amide bond between a derivative of 3-methylbenzoic acid and ethylenediamine (B42938). Computational studies can be used to investigate the detailed mechanism of this amidation reaction. For example, DFT calculations can be performed to model the reaction between an activated carboxylic acid (like an acyl chloride) and the amine. These calculations can help to identify the key transition states and intermediates involved in the reaction, providing a deeper understanding of the reaction kinetics and thermodynamics. Studies on similar benzamide syntheses have utilized theoretical calculations to propose and support reaction mechanisms.
Applications in Chemical Science and Engineering Excluding Biological/clinical
Role as a Synthetic Intermediate for Non-Pharmaceutical Compounds
The presence of a reactive primary amine and an amide linkage makes N-(2-aminoethyl)-3-methylbenzamide a valuable intermediate in multi-step organic synthesis. These functional groups allow for the construction of more complex molecules for specialized applications.
Building Blocks for Dyes, Pigments, and Specialty Chemicals
The aromatic ring and the reactive amine group are key features for the synthesis of dyes and pigments. The primary amine can undergo diazotization and subsequent coupling reactions to form azo dyes, a large and important class of colorants. Furthermore, its role as a building block could extend to specialty chemicals where the unique combination of a flexible ethylenediamine (B42938) spacer and a semi-rigid benzamide (B126) unit can impart specific physical or chemical properties to the final product. For instance, derivatives of the closely related compound N,N-diethyl-3-methylbenzamide (DEET) have been modified to create reactive dyes for functional textiles. researchgate.net
| Functional Group | Potential Reaction | Application Area |
| Primary Amine (-NH2) | Acylation, Alkylation, Diazotization | Synthesis of polymers, dyes, and complex organic molecules. |
| Secondary Amide (-CONH-) | Hydrogen bonding, Coordination site | Supramolecular assembly, ligand design. |
| Aromatic Ring (C6H4) | Electrophilic Substitution | Modification of the core structure for tuning properties. |
Catalysis and Ligand Design in Organic and Inorganic Chemistry
The field of catalysis relies heavily on the design of organic molecules (ligands) that can coordinate to metal centers and facilitate chemical transformations. The structure of this compound is well-suited for such applications.
Development of Ligands for Homogeneous Catalysis
Ligands containing both nitrogen and phosphorus donors are widely used in homogeneous catalysis. researchgate.net this compound, with its two nitrogen atoms (one from the amine and one from the amide), can act as a bidentate "N,N" ligand. Such ligands can chelate to a transition metal, forming a stable complex that can act as a catalyst. The steric and electronic properties of the ligand, influenced by the 3-methyl group on the benzene (B151609) ring, can be used to tune the activity and selectivity of the catalyst for various organic reactions, such as cross-coupling, hydrogenation, or polymerization. nih.govresearchgate.netrutgers.edu
Integration into Heterogeneous Catalytic Systems (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic molecules. osti.gov These materials have applications in gas storage, separation, and heterogeneous catalysis. osti.govaston.ac.uk While the direct integration of this compound as a primary linker in MOF synthesis is not widely reported, its functional groups are suitable for postsynthetic modification of existing MOFs. nih.gov For example, an amine-containing MOF could be modified to incorporate the benzamide structure, or the primary amine of the title compound could be used to functionalize a pre-existing framework, thereby introducing new active sites for catalysis. nih.gov
Research on the related compound N,N-diethyl-3-methylbenzamide (DEET) has shown it can act as a novel solvent and phase-directing agent in the synthesis of MOFs, demonstrating that benzamide structures can play a significant role in the formation of these materials. osti.govrsc.orgrsc.org
| Feature | Relevance in Catalysis |
| Bidentate N,N donors | Chelation of metal ions to form stable catalytic complexes. |
| Amide Linkage | Influences the electronic properties and geometry of the metal complex. |
| Aromatic Ring | Provides a rigid backbone and allows for steric and electronic tuning. |
Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. The ability of this compound to form multiple hydrogen bonds makes it an interesting candidate for designing novel materials.
The molecule possesses both hydrogen bond donors (the N-H groups of the primary amine and the secondary amide) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms). This functionality allows for self-assembly into well-defined architectures such as chains, sheets, or three-dimensional networks. These supramolecular structures can exhibit unique material properties, making them suitable for applications in areas like crystal engineering, gel formation, and the development of responsive materials. The interplay between the flexible ethylenediamine chain and the rigid benzamide unit can lead to complex and potentially useful solid-state structures and material properties.
Design of Host-Guest Systems and Molecular Recognition Motifs
The field of supramolecular chemistry, which focuses on non-covalent interactions, provides a fertile ground for the application of this compound. Host-guest chemistry, a central concept in this field, involves the encapsulation of a "guest" molecule within a larger "host" molecule. The benzamide and ethylamine (B1201723) moieties of this compound can actively participate in forming such complexes.
The amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions with other aromatic systems. The ethylamine group provides a site for hydrogen bonding and potential coordination with metal ions. These features allow this compound to act as a guest, fitting into the cavities of host molecules like cyclodextrins, calixarenes, and cucurbiturils. The specificity of these interactions is fundamental to molecular recognition, where molecules selectively bind to one another.
For instance, the binding of different guest molecules within a host can be influenced by subtle changes in the guest's structure, a principle that is crucial for creating selective sensors and separation technologies. While direct studies on this compound in this context are emerging, research on analogous benzamide derivatives demonstrates the potential for creating intricate and highly selective host-guest systems.
| Host Type | Potential Interactions with this compound | Potential Applications |
| Cyclodextrins | Inclusion of the methyl-substituted benzene ring into the hydrophobic cavity; hydrogen bonding with the amide and amine groups at the rim. | Selective binding and transport of small molecules, catalysis. |
| Calixarenes | π-π stacking with the aromatic bowls; coordination of the amine group to metal ions complexed by the calixarene. | Ion-selective electrodes, molecular sensing. |
| Cucurbiturils | Encapsulation of the protonated ethylamine side chain within the macrocyclic cavity. | Controlled release systems, stabilization of reactive species. |
Self-Assembly for Nanostructure and Soft Material Fabrication
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The amphiphilic nature of this compound, arising from its aromatic (hydrophobic) and amide/amine (hydrophilic) components, makes it a candidate for self-assembly into various nanostructures such as nanofibers, nanotubes, and vesicles.
The hydrogen bonding capabilities of the amide and amine groups are primary drivers for the formation of one-dimensional assemblies. These initial structures can then further organize into more complex architectures through hydrophobic interactions between the methylbenzamide portions. The resulting materials, often in the form of gels or other soft materials, can have applications in areas such as catalysis, templating for the synthesis of other materials, and in the formulation of advanced coatings and composites.
Research on similar benzamide-containing molecules has shown that they can form stable organogels and other supramolecular structures. The specific arrangement of molecules in these self-assembled structures can be controlled by factors such as solvent, temperature, and concentration, allowing for the tuning of the material's properties.
| Self-Assembled Structure | Driving Forces | Potential Applications |
| Nanofibers/Nanorods | Hydrogen bonding between amide and amine groups, π-π stacking of aromatic rings. | Scaffolds for catalysis, templates for inorganic nanomaterials. |
| Vesicles/Micelles | Amphiphilic nature leading to segregation of hydrophobic and hydrophilic domains in aqueous environments. | Encapsulation and delivery of non-polar molecules in chemical processes. |
| Organogels | Entanglement of fibrous networks, trapping solvent molecules. | Rheology modifiers, matrices for chemical reactions. |
Components in Functional Polymers and Advanced Materials
The presence of a primary amine group in this compound allows it to be readily incorporated into polymer chains as a monomer or as a functional side group. This can be achieved through reactions such as polycondensation or by grafting it onto existing polymer backbones. The incorporation of this moiety can impart specific properties to the resulting polymer.
The benzamide group can enhance the thermal stability and mechanical properties of the polymer through hydrogen bonding and aromatic interactions. The pendant methylbenzamide group can also influence the polymer's solubility and its interaction with other materials. Furthermore, the amine group can serve as a site for further chemical modification, allowing for the creation of polymers with tailored functionalities.
For example, polymers containing this compound could be used in the development of advanced membranes for gas separation, where the specific interactions of the benzamide group with certain gas molecules could enhance selectivity. They could also find use in high-performance composites and coatings. A related compound, N,N-diethyl-3-methylbenzamide (DEET), has been incorporated into polymer films for functional textile coatings. mdpi.com
| Polymer Type | Role of this compound | Potential Material Properties & Applications |
| Polyamides/Polyimides | As a diamine monomer in polycondensation reactions. | Enhanced thermal stability, improved mechanical strength, applications in high-performance plastics and fibers. |
| Functionalized Polyacrylates/Polystyrenes | As a side-chain functional group. | Modified surface properties, sites for cross-linking or further functionalization, advanced coatings and adhesives. |
| Coordination Polymers/Metal-Organic Frameworks (MOFs) | As an organic linker containing a coordinating amine group. | Porous materials for gas storage and separation, heterogeneous catalysis. The related N,N-diethyl-3-methylbenzamide has been shown to act as a solvent and phase-directing agent in MOF synthesis. osti.gov |
Development of Analytical Reagents and Probes
The structural features of this compound also lend themselves to applications in analytical chemistry. The ethylamine and benzamide groups can act as ligands, binding to metal ions with a degree of selectivity. This property can be exploited in the development of new colorimetric or fluorometric sensors for the detection of specific metal ions.
Upon binding to a metal ion, the electronic properties of the molecule can change, leading to a detectable change in its absorption or emission spectrum. By modifying the benzamide structure, for example, by introducing fluorophores, highly sensitive and selective probes can be designed.
Furthermore, the primary amine group allows for the facile attachment of this compound to surfaces or to other molecules. This could be utilized in the creation of stationary phases for chromatography, enabling the separation of analytes based on specific interactions with the immobilized benzamide moiety. It could also be used as a building block for more complex analytical reagents designed for specific target recognition.
| Analytical Technique | Function of this compound | Target Analytes |
| Colorimetric/Fluorometric Sensing | Ligand for metal ion complexation, leading to a change in optical properties. | Transition metal ions, lanthanides. |
| Chromatography | Component of a stationary phase, providing specific interactions. | Aromatic compounds, metal ions. |
| Chemical Probes | Building block for larger, more complex sensor molecules. | Biologically relevant anions, specific organic molecules. |
Future Research Directions and Emerging Opportunities for N 2 Aminoethyl 3 Methylbenzamide
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on N-(2-aminoethyl)-3-methylbenzamide should prioritize the exploration of novel and sustainable synthetic routes that move beyond traditional methods.
Key areas for investigation include:
Biocatalytic Amide Bond Formation: Enzymatic synthesis of amides offers high selectivity and mild reaction conditions. rsc.org Investigating enzymes like acyl-CoA ligases or engineered amidases for the coupling of 3-methylbenzoic acid and ethylenediamine (B42938) could provide a green alternative to conventional coupling reagents. Preparative biocatalytic amide synthesis has been demonstrated for various benzamides, confirming the viability of this approach. rsc.org
Green Catalytic Protocols: The use of non-toxic, earth-abundant metal catalysts or even metal-free conditions represents a significant step towards sustainability. For instance, protocols using methanol (B129727) as both a reagent and a solvent have been developed for modifying amides, offering a greener pathway that eliminates toxic reagents. rsc.org
Solvent- and Activation-Free Synthesis: Direct amidation reactions under solvent-free conditions, potentially activated by heat or mechanochemistry, can significantly reduce waste and simplify purification. tandfonline.comresearchgate.net The use of vinyl esters, such as vinyl benzoate, for the direct introduction of a benzamido-moiety under these conditions has shown promise. tandfonline.com
| Strategy | Description | Potential Advantages | Relevant Research Principle |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., ligases, amidases) to catalyze the amide bond formation between 3-methylbenzoic acid and ethylenediamine. | High selectivity, mild reaction conditions (temperature, pH), reduced by-products, biodegradable catalyst. | Preparative biocatalytic amide synthesis. rsc.org |
| Methanol-based Synthesis | Utilizing methanol as a green C1 building block and solvent, potentially in a borrowing hydrogen strategy. | Cost-effective, widely available, greener solvent, avoids toxic reagents. | Green and sustainable catalytic protocol for amides. rsc.org |
| Solvent-Free Amidation | Direct condensation of the carboxylic acid and amine in the absence of a solvent, possibly using thermal or mechanochemical energy. | Reduced solvent waste, simplified purification, high atom economy. | Green synthesis of benzamides in solvent- and activation-free conditions. tandfonline.comresearchgate.net |
Investigation of Undiscovered Reactivity and Transformation Pathways
The unique structure of this compound, featuring a primary amine, a secondary amide, and an aromatic ring, offers a rich playground for exploring novel chemical transformations.
Future research could focus on:
Directed C-H Functionalization: The amide group can act as a directing group for the selective functionalization of the aromatic ring at the ortho positions (C2 and C6). Catalytic systems, such as those based on rhodium or ruthenium, could enable oxidative olefination, arylation, or alkylation, leading to novel derivatives. acs.orgnih.gov
Photocatalytic Modifications: Visible-light photocatalysis offers a powerful tool for forging new bonds under mild conditions. rsc.org This could be applied to this compound for transformations like N-dealkylation or intramolecular cyclizations to form complex heterocyclic structures such as isoindolinones. rsc.org
Reactions of the N-acylethylenediamine Moiety: The ethylenediamine backbone is a versatile scaffold. A series of N-acylethylenediamine-based ligands have been synthesized and used to catalyze asymmetric additions to aldehydes, demonstrating the chemical potential of this structural unit. acs.orgorganic-chemistry.org The primary amine of this compound could be used as a nucleophile or as a handle for further derivatization, while the adjacent amide influences reactivity.
Advanced Computational Approaches for Predictive Design and Reaction Discovery
In silico methods are indispensable for accelerating the discovery and optimization of molecules and reactions. Applying these tools to this compound can guide experimental efforts and uncover new opportunities.
Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches can predict the physicochemical and biological properties of derivatives of this compound. mdpi.comkashanu.ac.ir This allows for the virtual screening of large libraries of potential compounds to identify candidates with desired characteristics before committing to laboratory synthesis. researchgate.net
Molecular Docking and Target Identification: For potential pharmaceutical applications, molecular docking can predict the binding interactions between this compound derivatives and biological targets like enzymes or receptors. mdpi.comjapsonline.comresearchgate.net This is crucial for designing new therapeutic agents and understanding their mechanism of action.
Reaction Mechanism and Catalyst Design: Computational chemistry can elucidate reaction pathways and transition states for the transformations of this compound. This knowledge can be used to optimize reaction conditions and design more efficient catalysts for known and novel reactions. Hotspot map calculations, for example, can help predict binding sites on proteins for rational drug design. nih.gov
| Computational Method | Application Area | Predicted Outcome/Insight | Relevant Research Principle |
|---|---|---|---|
| QSAR/ADMET Prediction | Drug Discovery | Prediction of biological activity, absorption, distribution, metabolism, elimination, and toxicity profiles of new derivatives. | In silico prediction and characterization of benzamide (B126) derivatives. mdpi.comresearchgate.net |
| Molecular Docking | Target-Based Design | Identification of potential protein targets and prediction of binding modes and affinities to guide the design of specific inhibitors or activators. | Molecular docking studies for designing novel benzamide derivatives. japsonline.comresearchgate.netdovepress.com |
| DFT Calculations | Reaction Discovery | Elucidation of reaction mechanisms, prediction of reactivity, and rational design of catalysts for novel transformations. | Computational studies to understand conformational equilibria and reactivity. nih.govtandfonline.com |
Integration into Multi-Component and Tandem Reaction Sequences
The presence of multiple functional groups makes this compound an ideal candidate for use in complex reaction cascades that build molecular diversity efficiently.
Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product containing atoms from all starting materials. nih.gov The primary amine of this compound could participate in classic MCRs like the Ugi or Passerini reactions, allowing for the rapid generation of diverse libraries of complex molecules from simple precursors. beilstein-journals.org
Tandem and Cascade Reactions: Tandem reactions, where multiple bond-forming events occur in one pot without isolating intermediates, are highly atom- and step-economical. thieme-connect.com this compound could be a substrate in tandem sequences, such as an initial reaction at the amine followed by an intramolecular cyclization involving the amide or aromatic ring. Palladium, rhodium, and copper-catalyzed tandem reactions have been successfully applied to benzamides to create valuable heterocyclic structures like quinazolines and isoindolinones. acs.orgrsc.orgorganic-chemistry.org
Potential in Renewable Resource Utilization and Circular Chemistry Initiatives
Aligning the chemistry of this compound with the principles of a circular economy involves considering the entire lifecycle of the molecule, from its starting materials to its end-of-life.
Synthesis from Renewable Feedstocks: A key goal is to develop synthetic pathways that start from renewable resources. Research could focus on producing the precursors, 3-methylbenzoic acid and ethylenediamine, from biomass-derived platform chemicals. For example, toluene (B28343) derivatives can be produced from lignin, and ethylene (B1197577) can be derived from bio-ethanol.
Design for Degradability or Recyclability: Future research could involve designing derivatives of this compound that are more readily biodegradable or can be chemically recycled back to their constituent monomers. This involves the strategic placement of functional groups that are susceptible to specific enzymatic or chemical cleavage.
Applications in Circular Technologies: The benzamide functional group itself is a key chromophore used in stereochemical analysis by circular dichroism. nih.govtandfonline.comresearchgate.net This analytical application is vital in asymmetric synthesis, a field central to green chemistry that aims to produce chiral molecules efficiently. The development of chiral derivatives of this compound could lead to new tools for these sustainable technologies.
Q & A
Q. What are the recommended synthetic routes for N-(2-aminoethyl)-3-methylbenzamide, and how can purity be optimized?
Methodological Answer: The synthesis of This compound can be adapted from benzamide derivatives. A common approach involves reacting 3-methylbenzoyl chloride with ethylenediamine derivatives under controlled conditions. For purity optimization:
- Use slow evaporation of ethanolic solutions to obtain single crystals, as demonstrated for structurally similar N-(2,6-dimethylphenyl)-3-methylbenzamide .
- Monitor reaction progress via HPLC or NMR (e.g., H-NMR and C-NMR) to confirm intermediate formation and final product integrity, as shown in analogous benzamide syntheses .
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H-NMR can confirm the presence of the aminoethyl group (δ ~2.8–3.5 ppm for CHNH) and aromatic protons (δ ~7.0–8.0 ppm). C-NMR identifies carbonyl (C=O, ~165–170 ppm) and methyl groups .
- Infrared (IR) Spectroscopy : Detect amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .
Q. What thermal stability assessments are applicable for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Sharp single-stage decomposition above 300°C, as observed in structurally related N-(2-aminoethyl)-oleamide gels .
- Differential Scanning Calorimetry (DSC) : Identify endothermic transitions (e.g., melting points) and mesophasic changes in gels. For example, DSC of benzamide gels reveals smectic transitions between 50–100°C .
Advanced Research Questions
Q. How can contradictions in thermal decomposition data be resolved?
Methodological Answer: Conflicting TGA/DSC results may arise from impurities or polymorphism. To resolve:
- Perform controlled recrystallization (e.g., using ethanol/water mixtures) to isolate pure polymorphs .
- Compare experimental data with computational models (e.g., density functional theory for thermal stability predictions).
- Replicate conditions from studies on N-(2-aminoethyl)-oleamide, where decomposition profiles were consistent across multiple trials .
Q. What crystallography strategies determine molecular conformation and packing?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD reveals dihedral angles between aromatic rings (e.g., 73.3° in N-(2,6-dimethylphenyl)-3-methylbenzamide) and hydrogen-bonding patterns (e.g., N–H⋯O chains along the c-axis) .
- Conformational Analysis : Anti/syn orientations of amide groups relative to substituents (e.g., meta-methyl groups) can be mapped using software like SHELXL .
Q. How to design biological interaction studies based on structural motifs?
Methodological Answer:
- Molecular Docking : Use the compound’s amide and aromatic moieties to simulate binding with enzymes (e.g., histone deacetylases) or DNA, inspired by studies on polyamide nucleic acid hybrids .
- In Vitro Assays : Screen for therapeutic activity (e.g., anticancer or anti-inflammatory effects) by modifying substituents, as seen in N-benzoyl-2-hydroxybenzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
